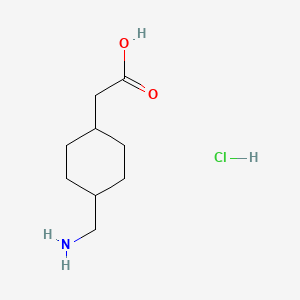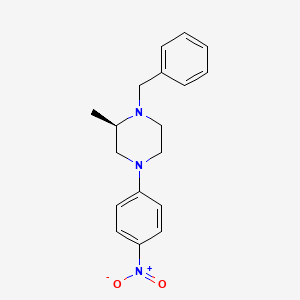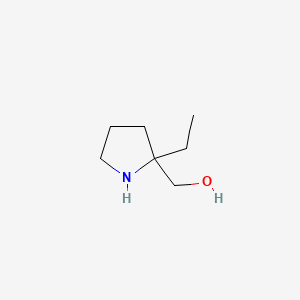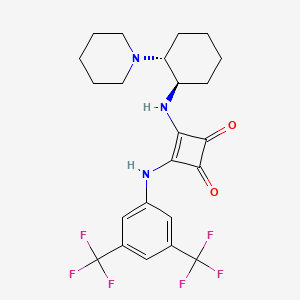![molecular formula C10H9BrN2O2 B597959 Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1222175-21-4](/img/structure/B597959.png)
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Several studies have investigated the synthesis of this compound. Notably, Nakajima et al. reported the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation . The chemical modification of the compound led to increased JAK3 inhibitory activity. Compound 14c emerged as a potent, moderately selective JAK3 inhibitor, demonstrating immunomodulating effects on interleukin-2-stimulated T cell proliferation.
Molecular Structure Analysis
The molecular structure of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate consists of a pyrrolopyridine ring with a carboxylate ester group at the C2 position. The bromine atom is located at the C5 position. The mutual orientation of the six-membered pyridine ring and the five-membered pyrrole ring is crucial for its biological activity .
Scientific Research Applications
Synthesis of Biologically Active Compounds
Pyrrolopyridine derivatives, including structures similar to Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, are often employed in the synthesis of biologically active molecules. These compounds serve as key intermediates in constructing complex structures found in pharmaceuticals and agrochemicals due to their versatile reactivity and ability to participate in various chemical transformations. The pyrrolopyridine core is particularly valued for its presence in compounds exhibiting a wide range of biological activities, such as antitumor, antiviral, and anti-inflammatory properties (Grzybowski & Gryko, 2015).
Catalysis and Organic Synthesis
The pyrrolopyridine motif, akin to that in this compound, is frequently encountered in catalyst design and organic synthesis methodologies. These compounds can act as ligands in transition metal catalysis, facilitating various organic transformations, including cross-coupling reactions, which are pivotal in constructing complex organic molecules. Their unique electronic and structural properties enable the fine-tuning of catalytic activity and selectivity, contributing to more efficient and sustainable synthetic processes.
Material Science and Optoelectronics
Pyrrolopyridine derivatives are also significant in material science, particularly in developing optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These compounds can serve as components of electronic materials due to their favorable electronic properties, such as high charge mobility and tunable energy levels. The incorporation of pyrrolopyridine units into conjugated systems can lead to materials with enhanced photophysical properties, contributing to better performance in optoelectronic applications.
Chemosensors
The structural framework of pyrrolopyridine derivatives, similar to this compound, finds utility in the design of chemosensors. These molecules can interact selectively with various ions and molecules, making them suitable for detecting specific analytes in complex matrices. The introduction of functional groups into the pyrrolopyridine core can lead to the development of sensitive and selective sensors for applications in environmental monitoring, clinical diagnostics, and food safety (Abu-Taweel et al., 2022).
properties
IUPAC Name |
ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-4-6-3-7(11)5-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFZWTJIAHZKMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677494 |
Source


|
| Record name | Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1222175-21-4 |
Source


|
| Record name | Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-thieno[3,2-b]pyrrol-5(6H)-one](/img/structure/B597877.png)




![(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride](/img/structure/B597885.png)


![Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B597891.png)
![3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B597893.png)
![6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B597894.png)

![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B597896.png)
